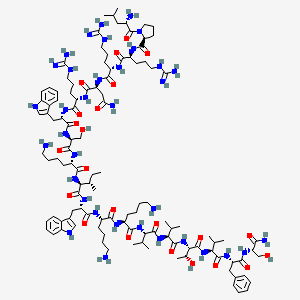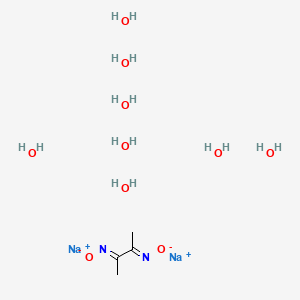
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate, also known as dimethylglyoxime disodium salt octahydrate, is a chemical compound with the molecular formula C4H22N2Na2O10 and a molecular weight of 304.20 g/mol . This compound is primarily used in scientific research for the detection and identification of specific metal ions, particularly nickel (Ni²⁺).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate typically involves the reaction of dimethylglyoxime with sodium hydroxide in the presence of water. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired octahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to achieve high purity and yield. The final product is often crystallized and dried to obtain the octahydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, particularly nickel, resulting in a bright red, square planar complex.
Precipitation Reactions: It can precipitate metal ions from solutions, which is useful in gravimetric analysis.
Common Reagents and Conditions
Nickel Detection: The compound reacts with nickel ions in aqueous solutions to form a red complex.
Gravimetric Analysis: The compound is used to precipitate nickel ions from solutions.
Major Products Formed
Aplicaciones Científicas De Investigación
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate has several scientific research applications:
Analytical Chemistry: It is widely used for the detection and quantification of nickel ions in various samples.
Biochemistry: The compound is used in the study of nickel-containing enzymes due to its ability to bind nickel ions.
Material Science: Research suggests its potential use in the synthesis of nickel-based nanoparticles with specific properties.
Environmental Science: It is used to monitor nickel contamination in environmental samples.
Mecanismo De Acción
The mechanism by which disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate exerts its effects involves the formation of stable complexes with metal ions. The lone pairs on the nitrogen and oxygen atoms of the ketoxime groups interact with metal ions, forming a stable ring-like complex. This interaction is highly specific for nickel ions, making it a valuable tool in analytical chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylglyoxime: The parent compound, which also forms complexes with nickel but does not have the disodium and octahydrate components.
2,3-Butanedione Dioxime: Another similar compound that forms complexes with metal ions but has different solubility and stability properties.
Uniqueness
Disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate is unique due to its high specificity for nickel ions and its ability to form stable, water-soluble complexes. This makes it particularly useful in analytical applications where precise detection and quantification of nickel are required.
Propiedades
Fórmula molecular |
C4H22N2Na2O10 |
|---|---|
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
disodium;2-N,3-N-dioxidobutane-2,3-diimine;octahydrate |
InChI |
InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2/q;2*+1;;;;;;;;/p-2/b5-3+,6-4+;;;;;;;;;; |
Clave InChI |
IJJDRGUPRATWQX-NPVLJBOBSA-L |
SMILES isomérico |
C/C(=N\[O-])/C(=N/[O-])/C.O.O.O.O.O.O.O.O.[Na+].[Na+] |
SMILES canónico |
CC(=N[O-])C(=N[O-])C.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


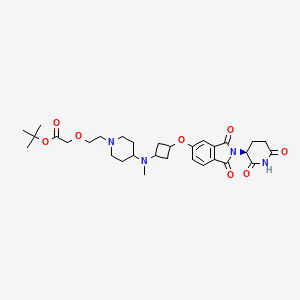
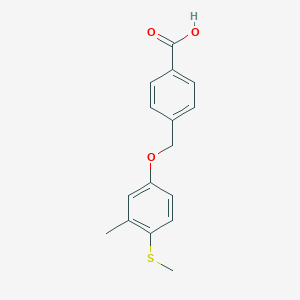

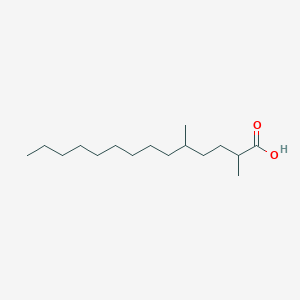
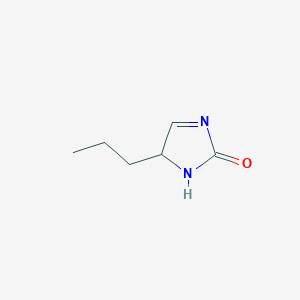


![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)
![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)

![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)
